molecular formula C9H10ClF2N3 B1476483 2-Chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine CAS No. 2014836-19-0

2-Chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine

Cat. No.: B1476483
CAS No.: 2014836-19-0
M. Wt: 233.64 g/mol
InChI Key: ZNGOESUEMAFULE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of “2-Chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine”, has been explored in recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another study designed, synthesized, and evaluated a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .

Scientific Research Applications

Pharmacological Applications

Pyrazine derivatives, including compounds like 2-Chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine, are notable for their wide range of pharmacological effects. Research has shown that these derivatives exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, anticancer, antidiabetic, antiviral, and other pharmacological activities. Their structural diversity allows for significant biological activity, prompting further investigation into their potential as therapeutic agents (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Contributions to Food Science

In the realm of food science, pyrazines, including derivatives similar to this compound, are synthesized through the Maillard reaction and contribute to the nutty, roasted flavors in various food products. Control strategies for the generation of pyrazines have been a subject of study, aiming to either promote their formation for flavor enhancement or suppress it to avoid undesirable sensory attributes (Yu et al., 2021).

Material Science and High Energy Density Applications

Pyrazine derivatives also find applications in material science, particularly in the development of high-energy density materials (HEDMs). Studies have focused on synthesizing and evaluating pyrazine-based energetic compounds for their physical, chemical, and detonation properties. These compounds show promise in enhancing the performance of propellants and explosives, indicating their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the production and utilization of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes in these pathways. For example, it may inhibit enzymes involved in the breakdown of specific metabolites, leading to their accumulation, or activate enzymes that promote the synthesis of essential biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interaction with target biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes .

Properties

IUPAC Name

2-chloro-3-(3,3-difluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2N3/c10-7-8(14-4-3-13-7)15-5-1-2-9(11,12)6-15/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGOESUEMAFULE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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